molecular formula C10H11Cl2NO3 B1402141 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide CAS No. 1365962-70-4

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide

Cat. No. B1402141
CAS RN: 1365962-70-4
M. Wt: 264.1 g/mol
InChI Key: DBJCSVHOLPSERJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide (2-CN-2C4,6DPA) is a synthetic intermediate compound used in the synthesis of various drugs, such as antifungals, antibiotics, antipsychotics, and antineoplastic agents. It is a small molecule that contains a chlorine atom and a phenyl ring with two methoxy groups. 2-CN-2C4,6DPA is a versatile compound that can be used in a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and hydrolysis.

Scientific Research Applications

1. Dye Intermediate Market and Characterization

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide is closely related to dye intermediates in the market. Drabina et al. (2009) described a scenario where a commercially delivered dye intermediate was found to be a different molecule after thorough analysis, including X-ray diffraction and NMR. This highlights the importance of accurate characterization in dye manufacturing and the potential role of related acetamides in this sector (Drabina et al., 2009).

2. Potential in Pesticide Development

Olszewska et al. (2011) and (2008) investigated derivatives of N-alkyl and N-aryl acetamides, including structures similar to this compound, for their potential as pesticides. These studies involved X-ray powder diffraction to characterize these organic compounds, suggesting a possibility of these compounds in developing new pesticides (Olszewska et al., 2011); (Olszewska et al., 2008).

3. Herbicide Selectivity and Action Mechanism

Weisshaar and Böger (1989) discussed the selectivity of chloroacetamides, including compounds structurally similar to this compound, as herbicides. These compounds are used for controlling weeds in various crops, indicating the importance of understanding their selectivity and mechanism of action (Weisshaar & Böger, 1989).

4. Molecular Structure and Interactions

Studies by Gowda et al. (2007, 2008) on various chlorophenyl acetamides, similar in structure to this compound, focused on their molecular conformation and intermolecular hydrogen bonding. This research is crucial in understanding the physical and chemical properties of such compounds, which can be relevant in designing and synthesizing new materials (Gowda et al., 2007); (Gowda et al., 2008).

5. Chloroacetamide Herbicides and Metabolism

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides, which are structurally related to this compound, is essential for assessing their environmental impact and safety (Coleman et al., 2000).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. For “2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide”, the available information indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCSVHOLPSERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216163
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365962-70-4
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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